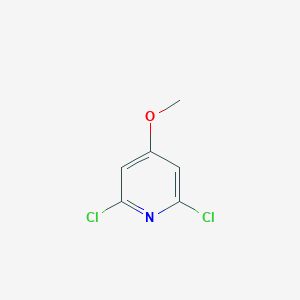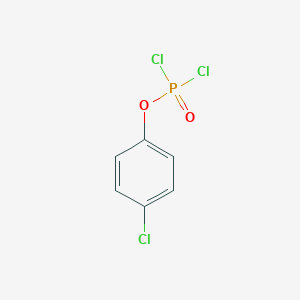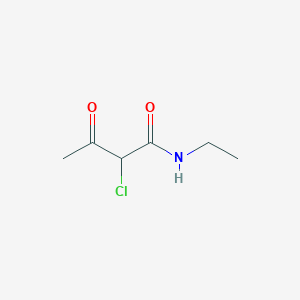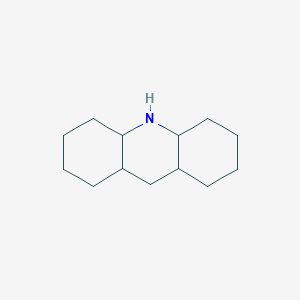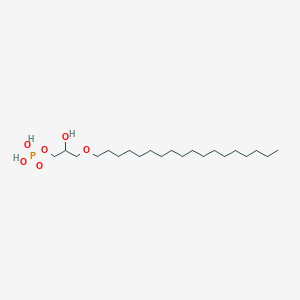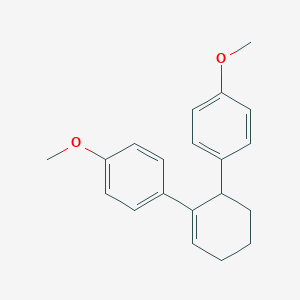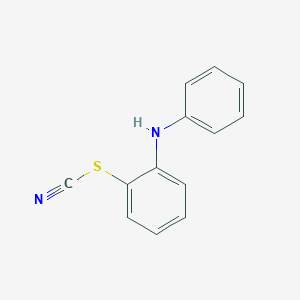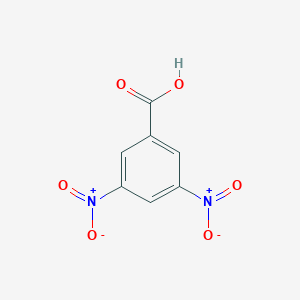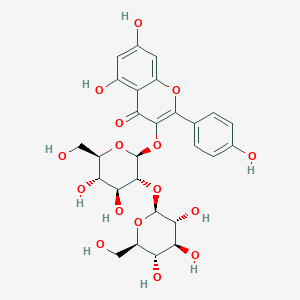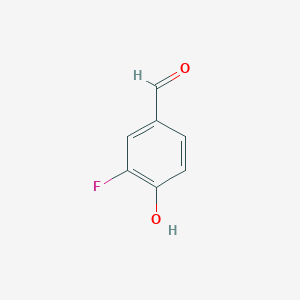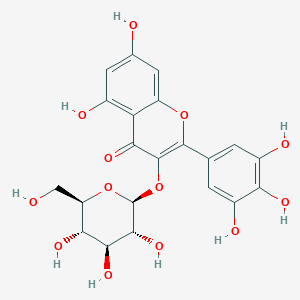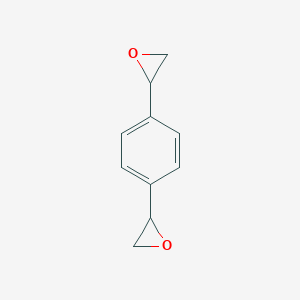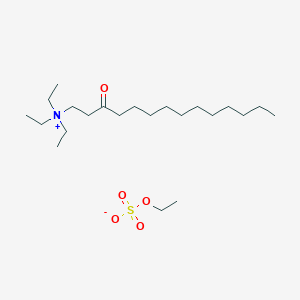
Triethyl(2-lauroylethyl)ammonium ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl(2-lauroylethyl)ammonium ethyl sulphate (TELAES) is a quaternary ammonium surfactant that has gained significant attention in the scientific community due to its unique properties. TELAES has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry.
Wissenschaftliche Forschungsanwendungen
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and surface chemistry. In biomedical research, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have antimicrobial properties and can be used as a disinfectant. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been studied for its potential use in gene therapy as a non-viral vector for gene delivery.
In drug delivery, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to enhance the solubility and bioavailability of poorly soluble drugs. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used as a stabilizer for emulsions and suspensions. In surface chemistry, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been studied for its potential use as a surfactant in various applications, including foaming, wetting, and dispersing agents.
Wirkmechanismus
The mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate is not fully understood. However, it is believed that Triethyl(2-lauroylethyl)ammonium ethyl sulphate acts by disrupting the cell membrane of microorganisms, leading to their death. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to interact with lipids and proteins, leading to changes in their structure and function.
Biochemische Und Physiologische Effekte
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has been shown to have low toxicity and is considered safe for use in various applications. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate can cause skin and eye irritation, and prolonged exposure can lead to respiratory problems. Triethyl(2-lauroylethyl)ammonium ethyl sulphate has also been shown to have an effect on the immune system, with some studies showing that Triethyl(2-lauroylethyl)ammonium ethyl sulphate can stimulate the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Triethyl(2-lauroylethyl)ammonium ethyl sulphate has several advantages for use in lab experiments, including its low toxicity, stability, and ease of synthesis. Triethyl(2-lauroylethyl)ammonium ethyl sulphate can also be used in a wide range of applications, including gene therapy, drug delivery, and surface chemistry. However, Triethyl(2-lauroylethyl)ammonium ethyl sulphate has some limitations, including its limited solubility in water and its potential to cause skin and eye irritation.
Zukünftige Richtungen
There are several future directions for the study of Triethyl(2-lauroylethyl)ammonium ethyl sulphate. One potential area of research is the development of new applications for Triethyl(2-lauroylethyl)ammonium ethyl sulphate in drug delivery and gene therapy. Another area of research is the development of new synthesis methods for Triethyl(2-lauroylethyl)ammonium ethyl sulphate that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of Triethyl(2-lauroylethyl)ammonium ethyl sulphate and its potential effects on the immune system.
Synthesemethoden
Triethyl(2-lauroylethyl)ammonium ethyl sulphate is synthesized through the reaction of triethylamine and lauroyl chloride followed by the reaction with ethyl sulfate. The product is then purified through recrystallization. Triethyl(2-lauroylethyl)ammonium ethyl sulphate is a white crystalline solid with a melting point of 106-107°C.
Eigenschaften
CAS-Nummer |
18190-21-1 |
|---|---|
Produktname |
Triethyl(2-lauroylethyl)ammonium ethyl sulphate |
Molekularformel |
C22H47NO5S |
Molekulargewicht |
437.7 g/mol |
IUPAC-Name |
ethyl sulfate;triethyl(3-oxotetradecyl)azanium |
InChI |
InChI=1S/C20H42NO.C2H6O4S/c1-5-9-10-11-12-13-14-15-16-17-20(22)18-19-21(6-2,7-3)8-4;1-2-6-7(3,4)5/h5-19H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
PNEFFXICHHBYER-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CC[N+](CC)(CC)CC.CCOS(=O)(=O)[O-] |
Andere CAS-Nummern |
18190-21-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



